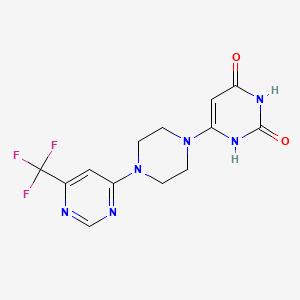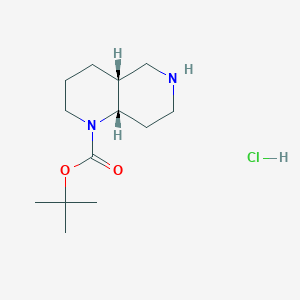![molecular formula C11H14F3N3O B2530819 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine CAS No. 2200883-16-3](/img/structure/B2530819.png)
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral agents, as well as their use in various chemical reactions and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various strategies, including alkylation, cyclization, and cross-coupling reactions. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 can be achieved by C5-alkylation or by cyclization . Additionally, cross-coupling reactions, such as the Suzuki reaction, can be used to introduce various substituents into the pyrimidine ring, as demonstrated in the synthesis of heteroarylpyrimidines . The synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, involves cyclization and chloridization steps starting from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by techniques such as X-ray crystallography. For example, the molecular structures of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines were confirmed by single-crystal X-ray diffraction analyses . The crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, another related compound, was also investigated by X-ray crystallography .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including solvolysis, dehydrobromination, and Suzuki cross-coupling reactions. For example, 2-(1'-bromo-1'-methylethyl)pyrimidines can undergo solvolysis in methanol or dehydrobromination to yield isopropenylpyrimidines . Suzuki cross-coupling reactions of pyrimidylboronic acids with heteroaryl halides yield a variety of heteroarylpyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by the substituents on the pyrimidine ring. For example, the introduction of electron-donating or electron-withdrawing groups can affect the optical absorption and emission properties of pyrimidine derivatives . The solvatochromic behavior of these compounds suggests the formation of an intramolecular charge-separated emitting state, which is dependent on solvent polarity and hydrogen bonding parameters .
properties
IUPAC Name |
2-methyl-4-(pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-16-9(11(12,13)14)5-10(17-7)18-6-8-3-2-4-15-8/h5,8,15H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTPZMXXDKDFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2CCCN2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)
![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)




![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)
![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)



![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)